molecular formula C10H15N2O7PS B12545917 S4'-2'Deoxythymidine 5'-monophosphate

S4'-2'Deoxythymidine 5'-monophosphate

Cat. No.: B12545917
M. Wt: 338.28 g/mol
InChI Key: VXWYIYUPUKWYJB-XLPZGREQSA-N
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Description

S4’-2’Deoxythymidine 5’-monophosphate is a nucleotide that plays a crucial role in the synthesis of DNA. It is an ester of phosphoric acid with the nucleoside thymidine, consisting of a phosphate group, the pentose sugar deoxyribose, and the nucleobase thymine . This compound is essential for the replication and repair of DNA, making it a vital component in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S4’-2’Deoxythymidine 5’-monophosphate typically involves the enzymatic conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate. This reaction is catalyzed by the enzyme thymidylate synthase, which uses methylenetetrahydrofolate as a one-carbon donor . The reaction conditions generally require a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods

Industrial production of S4’-2’Deoxythymidine 5’-monophosphate often involves microbial fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overexpress thymidylate synthase, leading to the accumulation of S4’-2’Deoxythymidine 5’-monophosphate in the culture medium. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

S4’-2’Deoxythymidine 5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.

    Reduction: It can be reduced to form deoxythymidine.

    Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.

Major Products Formed

    Oxidation: Deoxythymidine 5’-diphosphate and deoxythymidine 5’-triphosphate.

    Reduction: Deoxythymidine.

    Substitution: Various substituted derivatives of S4’-2’Deoxythymidine 5’-monophosphate.

Scientific Research Applications

S4’-2’Deoxythymidine 5’-monophosphate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.

    Biology: The compound is essential for studying DNA replication and repair mechanisms.

    Medicine: It is used in the development of antiviral and anticancer drugs, as it is a key component in the synthesis of DNA.

    Industry: S4’-2’Deoxythymidine 5’-monophosphate is used in the production of genetically modified organisms and in various biotechnological applications.

Mechanism of Action

S4’-2’Deoxythymidine 5’-monophosphate exerts its effects by serving as a substrate for DNA polymerase during DNA synthesis. The enzyme thymidylate synthase catalyzes the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, which is then incorporated into the growing DNA strand. This process is crucial for maintaining the integrity and stability of the genetic material .

Comparison with Similar Compounds

Similar Compounds

    Deoxyuridine 5’-monophosphate: A precursor in the synthesis of S4’-2’Deoxythymidine 5’-monophosphate.

    Deoxycytidine 5’-monophosphate: Another nucleotide involved in DNA synthesis.

    Deoxyadenosine 5’-monophosphate: A nucleotide that pairs with thymine in DNA.

Uniqueness

S4’-2’Deoxythymidine 5’-monophosphate is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it is specifically involved in the conversion of deoxyuridine 5’-monophosphate to S4’-2’Deoxythymidine 5’-monophosphate, a critical step in the synthesis of thymine-containing DNA .

Properties

Molecular Formula

C10H15N2O7PS

Molecular Weight

338.28 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N2O7PS/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(21-8)4-19-20(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

VXWYIYUPUKWYJB-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](S2)COP(=O)(O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(S2)COP(=O)(O)O)O

Origin of Product

United States

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